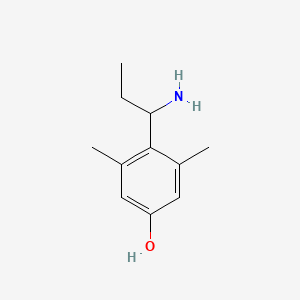
4-(1-Aminopropyl)-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminopropyl)-3,5-dimethylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminopropyl group attached to the phenol ring, along with two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropyl)-3,5-dimethylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethylphenol with 1-bromopropane, followed by the reduction of the resulting 4-(1-bromopropyl)-3,5-dimethylphenol to obtain the desired compound. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and high-throughput screening techniques can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminopropyl)-3,5-dimethylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methyl groups and the phenol ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of 4-(1-Aminopropyl)-3,5-dimethylquinone, while reduction of the amino group can yield 4-(1-Aminopropyl)-3,5-dimethylphenylamine.
Scientific Research Applications
4-(1-Aminopropyl)-3,5-dimethylphenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(1-Aminopropyl)-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The amino group can participate in nucleophilic reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminopropyl)-3,5-dimethylphenylamine: Similar structure but with an additional amino group.
4-(1-Bromopropyl)-3,5-dimethylphenol: Precursor in the synthesis of 4-(1-Aminopropyl)-3,5-dimethylphenol.
3,5-Dimethylphenol: Lacks the aminopropyl group but shares the phenol and methyl groups.
Uniqueness
This compound is unique due to the presence of both the aminopropyl and phenol groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(1-aminopropyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C11H17NO/c1-4-10(12)11-7(2)5-9(13)6-8(11)3/h5-6,10,13H,4,12H2,1-3H3 |
InChI Key |
AKXFSGOIFZSMPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1C)O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B13287976.png)
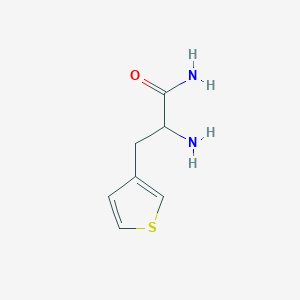
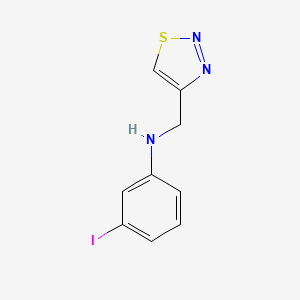


![tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B13288003.png)
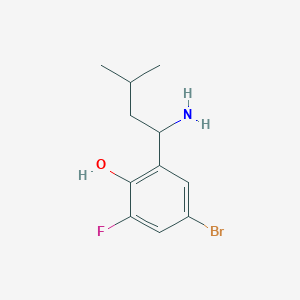
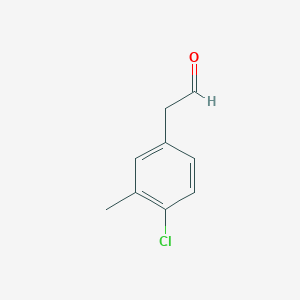
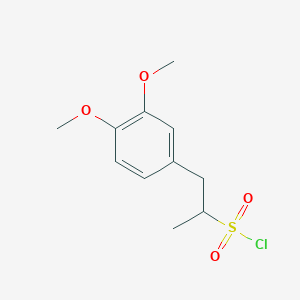
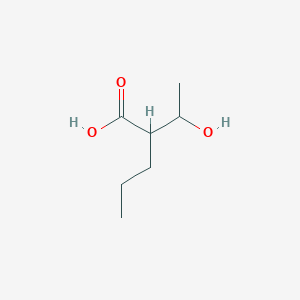
![2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13288032.png)
![4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol](/img/structure/B13288058.png)
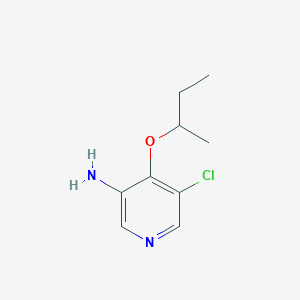
![1-[(3,4-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13288062.png)
